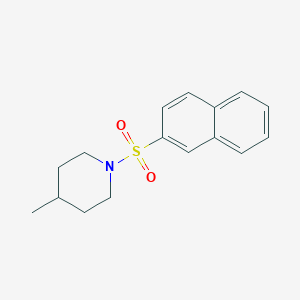
1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "FPS" and has been extensively studied for its unique properties and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is not yet fully understood. However, it has been found to modulate the activity of certain receptors in the central nervous system, including the serotonin receptors. This modulation can lead to changes in the levels of neurotransmitters, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to have an effect on the levels of various hormones in the body, including cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine in lab experiments has several advantages. It has a high degree of purity and can be easily synthesized in large quantities. It also has a long shelf life, making it a suitable compound for long-term studies. However, it is important to note that this compound can be toxic in high concentrations, and caution should be exercised when handling it.
Direcciones Futuras
There are several future directions for the research on 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine. One potential application is in the development of new drugs for the treatment of various neurological disorders. This compound has shown promising results in the treatment of depression, anxiety, and other mood disorders. Additionally, it can be used as a tool for the study of the central nervous system and the mechanisms underlying various neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique properties and potential applications in neuroscience, pharmacology, and medicinal chemistry make it a promising compound for future research. However, caution should be exercised when handling this compound due to its potential toxicity.
Métodos De Síntesis
The synthesis of 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine involves a multi-step reaction process. The starting materials used in the synthesis are 4-Fluorobenzenesulfonyl chloride and 4-Methoxyphenylpiperazine. The reaction is carried out in the presence of a base and a solvent, and the final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the fields of neuroscience, pharmacology, and medicinal chemistry. It has been found to have a significant effect on the central nervous system and can be used as a tool to study various neurological disorders.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMSNHUQEFXSFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
![6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)
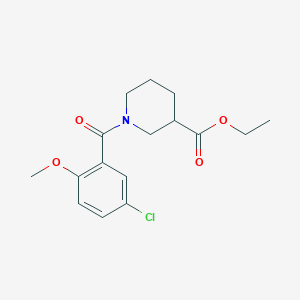
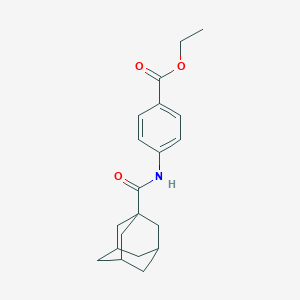
![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)
![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)

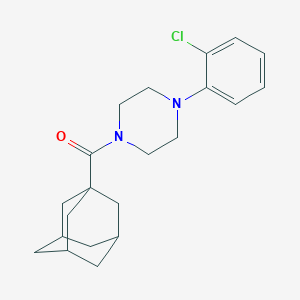
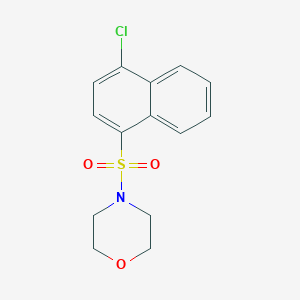
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
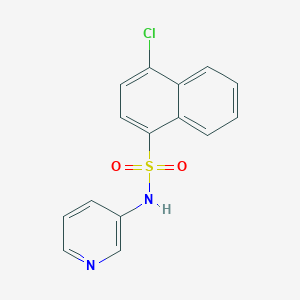
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
